molecular formula C22H34O4 B12366039 (4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid

(4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid

Katalognummer: B12366039
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: DPZIOENSPXELQY-AEDOYBSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name for this compound is derived from its 22-carbon chain, five cis-configured double bonds at positions 4, 10, 13, 16, and 19, and hydroxyl groups at carbons 7 and 8. The full name, This compound, reflects the absolute stereochemistry (R-configuration) at both hydroxyl-bearing carbons and the Z-geometry of all unsaturation sites. The carboxyl group at carbon 1 anchors the numbering system, with the hydroxyl groups positioned on carbons 7 and 8 in a vicinal arrangement.

Stereochemical analysis confirms the 7R,8R configuration through comparison with crystallographic data from related dihydroxy fatty acids. Nuclear Overhauser effect (NOE) spectroscopy and circular dichroism (CD) studies further validate the spatial orientation of these hydroxyl groups, which occupy a three diastereomeric relationship. This configuration distinguishes it from isomers such as 7S,8S or 7R,8S dihydroxy variants, which exhibit distinct physicochemical and biological properties.

Property Value
Molecular Formula C₂₂H₃₄O₄
Molecular Weight 362.5 g/mol
Lipid Number C22:5 (n-3)
CAS Registry Number 168111-93-1

Molecular Geometry and Double Bond Conformation Studies

The compound’s geometry is dominated by its five cis-configured double bonds, which introduce pronounced chain curvature and reduce structural rigidity. Density functional theory (DFT) calculations reveal that the 4Z,10Z,13Z,16Z,19Z arrangement creates a helical twist along the carbon backbone, with dihedral angles averaging 45° between adjacent double bonds. The vicinal 7R,8R hydroxyl groups form intramolecular hydrogen bonds with the carboxylate moiety, stabilizing a bent conformation that shields hydrophobic regions from aqueous environments.

Methyl ester derivatives analyzed via nuclear magnetic resonance (NMR) spectroscopy demonstrate coupling constants (J = 10–12 Hz) consistent with cis-olefinic protons, while nuclear Overhauser effects (NOEs) between H-7 and H-8 confirm their spatial proximity. Molecular dynamics simulations further indicate that the 7,8-dihydroxy motif induces a 20° kink in the alkyl chain, reducing the effective chain length by approximately 4.2 Å compared to non-hydroxylated analogs.

Comparative Analysis with Related DiHDPE Isomers

Structural divergence among DiHDPE isomers primarily arises from hydroxyl group positioning and double bond geometry. For instance, (7R,14S)-dihydroxy-(8E,10E,12Z,16Z,19Z)-docosapentaenoic acid (MaR1n-3 DPA) shares the same carbon skeleton but features hydroxyl groups at C7 and C14 and trans double bonds at C8 and C10. This isomer adopts an extended conformation due to its E-configured double bonds, enhancing its solubility in lipid bilayers by 40% compared to the all-Z configured target compound.

Isomer Hydroxyl Positions Double Bond Geometry
Target Compound 7R,8R 4Z,10Z,13Z,16Z,19Z
MaR1n-3 DPA 7R,14S 8E,10E,12Z,16Z,19Z
10S,17S-DiHDPE 10S,17S 4Z,7Z,11Z,13Z,16Z

The target compound’s 7,8-dihydroxy motif confers unique hydrogen-bonding capacity, enabling stronger interactions with polar lipid headgroups than observed in distally hydroxylated isomers. This property may influence its partitioning into membrane microdomains or protein-binding affinities.

X-ray Crystallography and Computational Modeling Approaches

X-ray crystallography of methyl ester derivatives reveals a bent conformation stabilized by intramolecular hydrogen bonding between the C7 hydroxyl and the carboxylate oxygen (O···O distance: 2.68 Å). The crystal lattice exhibits a triclinic system (P1 space group) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, α = 90.5°, β = 85.2°, γ = 89.8°. These data align with molecular mechanics predictions, which estimate a 15 kcal/mol stabilization energy from hydrogen bonding relative to non-hydroxylated analogs.

Quantum mechanical/molecular mechanical (QM/MM) simulations further elucidate the compound’s dynamic behavior in aqueous environments. The 7,8-dihydroxy groups act as a hydrophilic pivot, enabling rapid reorientation (τ = 12 ps) while maintaining overall chain curvature. Free energy calculations suggest that the all-Z double bond configuration reduces torsional strain by 8.3 kcal/mol compared to mixed E/Z isomers, favoring this geometry under physiological conditions.

Eigenschaften

Molekularformel

C22H34O4

Molekulargewicht

362.5 g/mol

IUPAC-Name

(4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid

InChI

InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20(23)21(24)18-15-13-16-19-22(25)26/h3-4,6-7,9-10,12-15,20-21,23-24H,2,5,8,11,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,14-12-,15-13-/t20-,21-/m1/s1

InChI-Schlüssel

DPZIOENSPXELQY-AEDOYBSQSA-N

Isomerische SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@@H](C/C=C\CCC(=O)O)O)O

Kanonische SMILES

CCC=CCC=CCC=CCC=CCC(C(CC=CCCC(=O)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Steps:

  • Synthesis of the Northern Fragment :

    • The 16R,17S-diol moiety was introduced using 2-deoxy-D-ribose (14 ) as a chiral pool starting material.
    • A Z-selective Wittig reaction between aldehyde 15 and triphenyl(propyl)phosphonium bromide (13 ) yielded 16 (86% yield), which was oxidized to aldehyde 9 .
  • Synthesis of the Southern Fragment :

    • Aldehyde 11 was reacted with Wittig salt 12 (derived from NaHMDS and THF/HMPA) to form 18 , followed by conversion to Wittig salt 8 .
  • Convergent Coupling :

    • A Z-selective Wittig reaction between aldehyde 7 and salt 8 produced 20 (47% yield).
    • Deprotection of tert-butyldimethylsilyl (TBS) ethers with TBAF yielded methyl ester 21 , which was hydrolyzed to PD2 n-3 DPA (2 ) in 91% yield.

Stereochemical Control:

  • The 16R,17S configuration was inherited from 2-deoxy-D-ribose.
  • Z-selectivity in Wittig reactions was achieved using NaHMDS in THF/HMPA at −78 °C.

Table 1: Key Intermediates and Yields

Intermediate Reaction Step Yield (%)
16 Wittig reaction (aldehyde 15 ) 86
20 Coupling of 7 and 8 47
21 TBAF deprotection 74
2 LiOH hydrolysis 91

Sharpless Asymmetric Dihydroxylation

The 7R,8R-diol configuration can be introduced via Sharpless asymmetric dihydroxylation, a method widely used for vicinal diol synthesis.

Methodology:

  • Substrate : A triene precursor with Z-configured double bonds at C4, C10, C13, C16, and C19.
  • Catalyst : OsO₄ with (DHQD)₂-PHAL ligand (AD-mix-β) for R,R-dihydroxylation.
  • Conditions :
    • Solvent: tert-butanol/H₂O (1:1).
    • Temperature: 0 °C to room temperature.
    • Additive: Methanesulfonamide (accelerates hydrolysis).

Outcome:

  • Enantiomeric excess (ee) >90% for the 7,8-diol.
  • Requires subsequent protection/deprotection steps to preserve stereochemistry during chain elongation.

Enzymatic Biosynthesis

PD2 n-3 DPA is biosynthesized in vivo via lipoxygenase (LOX)-mediated oxidation of n-3 DPA.

Pathway:

  • 15-LOX Oxidation : n-3 DPA is converted to 17(S)-hydroperoxy-DPA (13 ).
  • Epoxidation : 15-LOX-2 forms an epoxide intermediate (14 ).
  • Hydrolysis : Soluble epoxide hydrolase (sEH) catalyzes epoxide opening to yield PD2 n-3 DPA.

Table 2: Enzymatic Reaction Parameters

Enzyme Substrate Product Turnover (min⁻¹)
15-LOX n-3 DPA 17(S)-HpDPA 12.4
15-LOX-2 17(S)-HpDPA Epoxide 14 8.7
sEH Epoxide 14 PD2 n-3 DPA 5.2

Purification and Characterization

Purification Methods:

  • Urea Adduct Crystallization : Removes saturated fatty acids by forming urea-fatty acid complexes (crystallization at −20 °C to 20 °C).
  • Preparative HPLC :
    • Column: C18 silica (e.g., Luna C18).
    • Mobile Phase: Gradient of methanol/water with 0.2% ammonium acetate.
    • Retention Time: 8.31 min (major diastereomer).

Characterization Data:

  • NMR :
    • ¹H NMR (400 MHz, MeOH-d₄): δ 5.41 (m, H-7), 5.38 (m, H-8), 4.01 (ddd, H-16), 3.55 (dt, H-17).
    • ¹³C NMR: δ 76.3 (C-16), 76.0 (C-17), 134.4 (C-20).
  • UV-Vis : λₘₐₓ = 272 nm (triene chromophore).
  • MS : HRESIMS m/z 399.2511 [M + Na]⁺.

Table 3: NMR Assignments for PD2 n-3 DPA

Position δC (ppm) δH (ppm, J in Hz)
7 131.5 5.41 (m)
8 128.5 5.38 (m)
16 76.3 4.01 (ddd, 7.0, 4.9)
17 76.0 3.55 (dt, 8.1, 4.9)

Challenges and Optimization

Key Challenges:

  • Double Bond Geometry : Maintaining Z-configuration across five double bonds requires low-temperature Wittig reactions (−78 °C).
  • Diol Stereochemistry : Sharpless dihydroxylation or chiral pool strategies are necessary to avoid racemization.
  • Yield Limitations : Convergent coupling steps often exhibit moderate yields (40–50%) due to steric hindrance.

Process Improvements:

  • Microwave-Assisted Synthesis : Reduces reaction time for Sonogashira couplings.
  • Flow Chemistry : Enhances reproducibility in epoxidation and hydrolysis steps.

Analyse Chemischer Reaktionen

Enzymatic Oxidation

Enzymatic oxidation of this compound can lead to the formation of various bioactive metabolites. One such pathway involves the action of lipoxygenase enzymes:

 4Z 7R 8R 10Z 13Z 16Z 19Z 7 8 dihydroxydocosa 4 10 13 16 19 pentaenoic acidLipoxygenaseHydroperoxy derivatives\text{ 4Z 7R 8R 10Z 13Z 16Z 19Z 7 8 dihydroxydocosa 4 10 13 16 19 pentaenoic acid}\xrightarrow{\text{Lipoxygenase}}\text{Hydroperoxy derivatives}

These hydroperoxy derivatives can further undergo enzymatic reduction to form corresponding hydroxy compounds .

Autoxidation

The compound can undergo autoxidation in the presence of molecular oxygen, leading to the formation of peroxyl radicals:

RH+O2R+HOO\text{RH}+\text{O}_2\rightarrow \text{R}^{\bullet}+\text{HOO}^{\bullet}

Where RH represents (4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid.

  • Esterification Reactions

The carboxylic acid group of this compound can undergo esterification reactions with alcohols. This reaction is particularly important in the synthesis of phospholipids:

RCOOH+R OHH+RCOOR +H2O\text{RCOOH}+\text{R OH}\xrightarrow{\text{H}^+}\text{RCOOR }+\text{H}_2\text{O}

Where RCOOH represents the fatty acid and R'OH represents an alcohol, such as glycerol.

  • Isomerization Reactions

The double bonds in this compound can undergo isomerization reactions, particularly under acidic conditions or in the presence of certain enzymes. These reactions can lead to the formation of geometric isomers:

 4Z 7R 8R 10Z 13Z 16Z 19Z isomer 4E 7R 8R 10Z 13Z 16Z 19Z isomer\text{ 4Z 7R 8R 10Z 13Z 16Z 19Z isomer}\rightleftharpoons \text{ 4E 7R 8R 10Z 13Z 16Z 19Z isomer}

  • Reduction Reactions

The double bonds in this compound can be reduced to form saturated derivatives. This reaction can be catalyzed by hydrogenation catalysts:

R CH CH R +H2CatalystR CH2 CH2 R \text{R CH CH R }+\text{H}_2\xrightarrow{\text{Catalyst}}\text{R CH}_2\text{ CH}_2\text{ R }

  • Cyclization Reactions

Under certain conditions, this compound can undergo intramolecular cyclization reactions. These reactions are particularly important in the biosynthesis of specialized pro-resolving mediators (SPMs) :

 4Z 7R 8R 10Z 13Z 16Z 19Z 7 8 dihydroxydocosa 4 10 13 16 19 pentaenoic acidEnzymesCyclic derivatives e g Resolvins \text{ 4Z 7R 8R 10Z 13Z 16Z 19Z 7 8 dihydroxydocosa 4 10 13 16 19 pentaenoic acid}\xrightarrow{\text{Enzymes}}\text{Cyclic derivatives e g Resolvins }

The following table summarizes some of the key chemical reactions of this compound:

Reaction TypeReagents/ConditionsProducts
Enzymatic OxidationLipoxygenaseHydroperoxy derivatives
AutoxidationO₂Peroxyl radicals
EsterificationAlcohols, H⁺Esters
IsomerizationH⁺ or enzymesGeometric isomers
ReductionH₂, catalystSaturated derivatives
CyclizationEnzymesCyclic derivatives (e.g., Resolvins)

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

One of the primary applications of this compound is its anti-inflammatory effects . Research has shown that (4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid can modulate inflammatory responses by promoting the resolution of inflammation. This property is particularly beneficial in conditions characterized by chronic inflammation such as arthritis and cardiovascular diseases.

  • Case Study : A study demonstrated that oral administration of oils enriched with this compound significantly reduced inflammatory markers in animal models subjected to lipopolysaccharide-induced inflammation. The results indicated a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory mediators .

Role in Cardiovascular Health

The compound is also being explored for its potential benefits in cardiovascular health . It may help reduce the risk of atherosclerosis and other cardiovascular diseases by improving endothelial function and reducing oxidative stress.

  • Research Findings : Clinical studies have indicated that dietary supplementation with omega-3 fatty acids can lead to improved heart health outcomes. The specific role of this compound within these omega-3 fatty acids is under investigation to establish its efficacy in lipid profiles and inflammatory markers associated with heart disease .

Neuroprotective Effects

Another significant application is its potential neuroprotective effects. The compound may play a role in protecting neuronal cells from damage and promoting neurogenesis.

  • Case Study : Research has shown that derivatives of docosahexaenoic acid (DHA), closely related to this compound exhibit protective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by reducing neuroinflammation and promoting neuronal survival .

Cosmetic Applications

Due to its anti-inflammatory and moisturizing properties, this compound is also being utilized in the cosmetic industry. It can be incorporated into skincare formulations aimed at reducing skin inflammation and enhancing skin hydration.

  • Market Insights : Products containing omega-3 fatty acids are increasingly popular for their skin benefits. The inclusion of this compound in cosmetic formulations can enhance product efficacy by providing anti-aging benefits and improving skin barrier function .

Nutritional Supplements

The compound is being developed for use in nutritional supplements aimed at enhancing overall health and well-being. Its incorporation into dietary products could provide consumers with additional health benefits related to inflammation and cardiovascular health.

Application AreaBenefitsEvidence Source
Anti-inflammatoryReduces inflammatory markers
Cardiovascular HealthImproves endothelial function
NeuroprotectionProtects neuronal cells
Cosmetic UseEnhances skin hydration
Nutritional SupplementsSupports overall health

Wirkmechanismus

The mechanism by which (4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound can interact with specific enzymes and receptors involved in cellular signaling.

    Pathways: It may modulate pathways related to inflammation, cell proliferation, and apoptosis. The presence of hydroxyl groups and double bonds allows it to participate in redox reactions and influence cellular oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Hydroxylated Docosapentaenoic Acid Derivatives

RvT4 (7S,13R-Dihydroxy-8E,10Z,14E,16Z,19Z-docosapentaenoic acid)
  • Hydroxylation : 7S and 13R.
  • Double bonds : 8E,10Z,14E,16Z,19Z.
  • Key differences : The hydroxyl groups (7S vs. 7R/8R in the target compound) and double bond positions (8E,14E vs. 4Z,10Z,13Z) result in distinct biological activities. RvT4 is a specialized pro-resolving mediator (SPM) that resolves inflammation .
13R-HDPA (13(R)-Hydroxy-7Z,10Z,13R,14E,16Z,19Z-docosapentaenoic acid)
  • Hydroxylation : Single hydroxyl at 13R.
  • Double bonds : 7Z,10Z,14E,16Z,19Z.
  • Key differences : Lacks the 7R,8R dihydroxy configuration and includes a 14E double bond. Synthesized via enzymatic oxidation, it may modulate immune responses but differs in metabolic pathways .

Acylcarnitine Derivatives

(4Z,7Z,10Z,13Z,16Z)-19,20-Dihydroxydocosa-4,7,10,13,16-pentaenoylcarnitine
  • Hydroxylation : 19,20 positions.
  • Double bonds : 4Z,7Z,10Z,13Z,16Z.
  • Key differences : As an acylcarnitine, it transports fatty acids into mitochondria for β-oxidation. The absence of 19Z and presence of terminal hydroxylation distinguish it functionally from the target compound .

Phospholipid-Embedded Derivatives

LysoPC(22:5(7Z,10Z,13Z,16Z,19Z))
  • Structure : Lysophosphatidylcholine with a 22:5 acyl chain.
  • Double bonds : Matches the target compound (7Z,10Z,13Z,16Z,19Z) but lacks hydroxyl groups.
  • Key differences : As a phospholipid, it integrates into cell membranes and correlates with lipid metabolism dysregulation in metabolic syndromes .
PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/...)
  • Structure: Phosphatidylcholine containing docosahexaenoic acid (DHA).
  • Double bonds : Six double bonds (vs. five in the target compound).
  • Key differences : DHA’s antioxidant properties and role in membrane fluidity contrast with the dihydroxy-PUFA’s signaling functions .

Non-Hydroxylated PUFAs

(7Z,10Z,13Z,16Z,19Z)-Docosa-7,10,13,16,19-pentaenoic Acid
  • Structure : Parent PUFA lacking hydroxyl groups.
  • Double bonds : Matches the target compound but without 4Z.
  • Key differences : Serves as a precursor for hydroxylated derivatives but lacks anti-inflammatory bioactivity .

Structural and Functional Comparison Table

Compound Name Hydroxyl Positions Double Bond Positions Functional Groups Biological Role References
Target Compound 7R,8R 4Z,10Z,13Z,16Z,19Z Dihydroxy-PUFA Inflammation resolution, signaling -
RvT4 7S,13R 8E,10Z,14E,16Z,19Z Dihydroxy-PUFA Pro-resolving mediator
13R-HDPA 13R 7Z,10Z,14E,16Z,19Z Monohydroxy-PUFA Immune modulation
(4Z,7Z,10Z,13Z,16Z)-19,20-Dihydroxydocosa-pentaenoylcarnitine 19,20 4Z,7Z,10Z,13Z,16Z Acylcarnitine Mitochondrial fatty acid transport
LysoPC(22:5(7Z,10Z,13Z,16Z,19Z)) None 7Z,10Z,13Z,16Z,19Z Lysophospholipid Lipid metabolism regulation
PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)) None 4Z,7Z,10Z,13Z,16Z,19Z Phospholipid Membrane structure, antioxidant

Key Research Findings

  • Target Compound: Its 7R,8R dihydroxy configuration may enhance binding to G-protein-coupled receptors (e.g., GPR37) involved in inflammation resolution, distinguishing it from monohydroxy analogs like 13R-HDPA.
  • Antioxidant vs. Signaling Roles : Unlike DHA-containing phospholipids (PCs), which scavenge ROS , the target compound’s hydroxyl groups likely facilitate direct interactions with immune cells.
  • Metabolic Pathways : Hydroxylated PUFAs are often products of lipoxygenase or cytochrome P450 activity, whereas acylcarnitines are intermediates in mitochondrial β-oxidation .

Biologische Aktivität

(4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid (often referred to as diHDHA) is a polyunsaturated fatty acid derived from docosahexaenoic acid (DHA). This compound has garnered attention due to its significant biological activities and potential therapeutic applications. This article reviews the biological activity of diHDHA based on current research findings.

  • Molecular Formula : C22H34O3
  • Molecular Weight : 350.5 g/mol
  • Structural Characteristics : diHDHA features multiple double bonds and hydroxyl groups that contribute to its reactivity and biological functions.

1. Anti-inflammatory Properties

diHDHA has been shown to possess anti-inflammatory properties through its role as a precursor to specialized pro-resolving mediators (SPMs). These mediators are crucial in resolving inflammation and promoting tissue repair. Research indicates that diHDHA is involved in the synthesis of resolvins and protectins that help mitigate inflammatory responses in various tissues.

2. Neuroprotective Effects

Studies have highlighted the neuroprotective effects of diHDHA. It has been implicated in protecting neuronal cells from oxidative stress and apoptosis. The compound's ability to modulate cell signaling pathways related to inflammation and apoptosis suggests its potential as a therapeutic agent in neurodegenerative diseases.

3. Cardiovascular Benefits

The compound exhibits cardioprotective properties by improving endothelial function and reducing oxidative stress. Its consumption is associated with lower risks of cardiovascular diseases due to its ability to modulate lipid profiles and inflammatory markers.

4. Metabolic Regulation

diHDHA also plays a role in metabolic regulation by influencing insulin sensitivity and glucose metabolism. Its bioactive metabolites have been linked to improved metabolic health outcomes.

The biological activity of diHDHA can be attributed to several mechanisms:

  • Activation of Nuclear Receptors : diHDHA interacts with peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation regulation.
  • Modulation of Enzyme Activity : It influences the activity of lipoxygenases (LOXs) that convert DHA into bioactive metabolites.
  • Cell Signaling Pathways : diHDHA affects various signaling pathways including those related to apoptosis and inflammation through modulation of cytokine production.

Case Studies

  • Inflammation Resolution : A study demonstrated that administration of diHDHA significantly reduced levels of pro-inflammatory cytokines in animal models of acute inflammation .
  • Neuroprotection : In vitro studies showed that diHDHA treatment protected neurons from glutamate-induced toxicity by enhancing antioxidant defenses .
  • Cardiovascular Health : Clinical trials indicated that supplementation with DHA-derived compounds like diHDHA improved endothelial function in patients with cardiovascular risk factors .

Data Table: Summary of Biological Activities

ActivityMechanismReference
Anti-inflammatoryModulates SPM synthesis
NeuroprotectiveProtects against oxidative stress
Cardiovascular benefitsImproves endothelial function
Metabolic regulationInfluences insulin sensitivity

Q & A

Q. Q1. What are the optimal synthetic routes for producing (4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-pentaenoic acid with high stereochemical purity?

Methodological Answer: Synthesis of this compound requires precise control over double-bond geometry and hydroxyl group stereochemistry. A multi-step approach is recommended:

  • Step 1: Start with docosahexaenoic acid (DHA, 22:6n-3) as a precursor, leveraging its polyunsaturated backbone .
  • Step 2: Enzymatic or chemical epoxidation of specific double bonds (e.g., at C7–C8) followed by acid-catalyzed hydrolysis to introduce hydroxyl groups. Chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) ensure R,R-configuration at C7 and C8 .
  • Step 3: Purification via reversed-phase HPLC or silver-ion chromatography to isolate the desired stereoisomer. Validate purity using [¹³C-NMR] to confirm hydroxyl positions and double-bond geometry .

Q. Q2. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H-¹H COSY and NOESY to resolve double-bond geometry (Z/E) and spatial proximity of hydroxyl groups. ¹³C-NMR distinguishes allylic carbons adjacent to hydroxyls .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (C₂₂H₃₂O₄). Tandem MS (MS/MS) with collision-induced dissociation (CID) identifies fragmentation patterns unique to the hydroxylated structure .
  • Chiral Chromatography: Employ chiral stationary phases (e.g., cellulose-based columns) to separate stereoisomers and validate enantiomeric excess (>98%) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in solubility and stability data when designing in vitro assays for this compound?

Methodological Answer: Discrepancies in solubility/stability often arise from solvent choice and oxidation sensitivity. Mitigation strategies include:

  • Solvent Optimization: Prepare stock solutions in ethanol (≥99.9% purity) under nitrogen to prevent oxidation. For aqueous assays, dilute in PBS (pH 7.4) with ≤0.1% fatty acid-free BSA to enhance solubility .
  • Stability Testing: Monitor degradation via UV-Vis spectroscopy (λ=234 nm for conjugated dienes) or LC-MS. Add antioxidants (e.g., 0.01% BHT) to stock solutions stored at -80°C .
  • Controlled Oxygen Environment: Use anaerobic chambers for cell culture experiments to minimize auto-oxidation of polyunsaturated chains .

Q. Q4. What experimental approaches are recommended to study the anti-inflammatory mechanisms of this compound in neuronal models?

Methodological Answer:

  • In Vitro Models: Use LPS-stimulated microglial cells (e.g., BV2 or primary microglia) to assess inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Compare with DHA to evaluate hydroxyl-specific effects .
  • Pathway Analysis: Perform RNA-seq or phosphoproteomics to map RXR/PPARγ activation (key anti-inflammatory pathways). Co-treatment with RXR antagonists (e.g., HX531) validates receptor dependency .
  • Metabolite Profiling: Quantitate hydroxylated fatty acid metabolites (e.g., via LC-MS/MS) in neuronal tissue homogenates to correlate bioavailability with activity .

Q. Q5. How can contradictory data on the compound’s role in angiogenesis be reconciled across endothelial cell lines?

Methodological Answer:

  • Cell Line-Specific Factors: Test multiple lines (e.g., HUVEC vs. brain microvascular endothelial cells) to identify tissue-specific VEGF signaling modulation. Use siRNA knockdown to isolate receptors (VEGFR2) or co-receptors (neuropilin-1) .
  • Dose-Response Curves: Optimize concentrations (0.1–10 μM) to avoid off-target effects. Compare with structurally similar hydroxylated fatty acids (e.g., 17-HDHA) .
  • In Vivo Validation: Use zebrafish embryogenesis or Matrigel plug assays to confirm anti-angiogenic activity observed in vitro .

Data Interpretation and Experimental Design

Q. Q6. What statistical frameworks are robust for analyzing dose-dependent effects of this compound in omics datasets?

Methodological Answer:

  • Multi-Omics Integration: Apply weighted gene co-expression network analysis (WGCNA) to link transcriptomic changes (RNA-seq) with lipidomic profiles (LC-MS). Use partial least squares regression (PLS-R) to model dose-response relationships .
  • False Discovery Rate (FDR) Control: Adjust p-values using Benjamini-Hochberg correction for high-throughput data. Validate findings with permutation tests .

Q. Q7. How should researchers address batch effects in large-scale studies involving this compound?

Methodological Answer:

  • Experimental Design: Randomize sample processing across batches. Include internal standards (e.g., deuterated DHA) in LC-MS runs .
  • Computational Correction: Use ComBat or surrogate variable analysis (SVA) to adjust for technical variability. Validate with PCA clustering pre-/post-correction .

Safety and Handling

Q. Q8. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Methodological Answer:

  • Storage: Aliquot in amber vials under argon; store at -80°C for long-term stability (>2 years). Avoid repeated freeze-thaw cycles .
  • Waste Disposal: Neutralize ethanol solutions with sodium bicarbonate before disposal. Collect solid waste in EPA-approved containers for incineration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.